molecular formula C12H8BrN3O2 B12609937 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-

Cat. No.: B12609937
M. Wt: 306.11 g/mol
InChI Key: OFLYPOXCCFCOHX-UHFFFAOYSA-N
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Description

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Scientific Research Applications

Pharmacological Applications

The unique structural features of Methanone derivatives make them valuable in drug design. The following are key areas where this compound has shown promise:

Anticancer Activity

Research has demonstrated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing potent inhibition of tumor growth. Studies suggest that these compounds may act by targeting specific kinases involved in cancer progression.

Antimicrobial Properties

The isoxazole ring in combination with pyrrolopyridine has been linked to antimicrobial activities. Compounds derived from this scaffold have shown efficacy against bacterial strains, including resistant forms, suggesting their potential as new antibiotics.

Anti-inflammatory Effects

Methanone derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of Methanone derivatives:

  • A study published in Frontiers in Chemistry explored the synthesis of pyridinone-based inhibitors showing promising results against various targets, including kinases involved in cancer pathways .
  • Another research article discussed the synthesis of isoxazolones and their application as building blocks for bioactive molecules, emphasizing their role in drug discovery .

Data Table: Summary of Biological Activities

Compound NameStructureBiological ActivityReference
Methanone (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)StructureAnticancer, Antimicrobial
Pyridinone-based inhibitorsStructureCOX inhibition
Isoxazole derivativesStructureAntimicrobial

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is unique due to its combined heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .

Biological Activity

Methanone, specifically the compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- , is a derivative of pyrrolo[2,3-b]pyridine and isoxazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C14H10BrN3OC_{14}H_{10}BrN_3O

Research indicates that compounds featuring the pyrrolo[2,3-b]pyridine scaffold exhibit significant activity against various targets in cancer therapy. Specifically, they are known to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

FGFR Inhibition

In a study focusing on pyrrolo[2,3-b]pyridine derivatives, the compound exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Notably, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . These findings suggest that similar derivatives could be effective in treating cancers associated with aberrant FGFR signaling.

Anticancer Properties

The compound's anticancer properties have been explored through various in vitro studies. For instance:

  • Cell Proliferation : The compound inhibited the proliferation of breast cancer cell lines (4T1 cells) and induced apoptosis.
  • Migration and Invasion : It was also found to significantly reduce the migration and invasion capabilities of these cells .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of related compounds indicate substantial cytotoxicity against several cancer cell lines. For example:

  • Cytotoxicity against Osteosarcoma : A related compound containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine structure demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Case Studies

Study ReferenceCompound StudiedTargetIC50 ValueEffect
4h (Pyrrolo derivative)FGFR17 nMInhibitory
5-Bromo-7-azaindoleOsteosarcomaN/ACytotoxic
Pyrazolo derivativesCDK20.36 µMAntiproliferative

Therapeutic Applications

The biological activity of Methanone suggests potential therapeutic applications in oncology. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development in targeted cancer therapies.

Properties

Molecular Formula

C12H8BrN3O2

Molecular Weight

306.11 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C12H8BrN3O2/c1-6-2-10(16-18-6)11(17)9-5-15-12-8(9)3-7(13)4-14-12/h2-5H,1H3,(H,14,15)

InChI Key

OFLYPOXCCFCOHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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